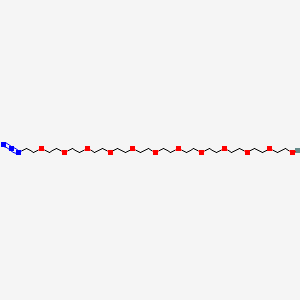

Azide-PEG12-alcohol

Descripción

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUKFRGNHZRMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73342-16-2 | |

| Record name | Azide-PEG12-alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azide-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Azide-PEG12-alcohol, a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic pathway, experimental protocols, and characterization of this important chemical entity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the final product is presented in the table below for easy reference.

| Property | Value |

| Chemical Formula | C24H49N3O12 |

| Molecular Weight | 571.66 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Solubility | Soluble in water, DMSO, DMF, DCM, and THF |

| CAS Number | 73342-16-2, 1821464-55-4 |

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from dodecaethylene glycol. The first step involves the selective mono-tosylation of one of the terminal hydroxyl groups to create a good leaving group. The second step is a nucleophilic substitution reaction where the tosylate group is displaced by an azide (B81097) nucleophile.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Step 1: Synthesis of Dodecaethylene Glycol Monotosylate (Tos-PEG12-alcohol)

This procedure is adapted from established methods for the mono-tosylation of polyethylene (B3416737) glycols.

Materials:

-

Dodecaethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (dried over KOH)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Sodium sulfate (B86663) (Na2SO4, anhydrous)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dodecaethylene glycol (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add dry pyridine (1.5 equivalents) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude dodecaethylene glycol monotosylate by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

This procedure outlines the conversion of the tosylated intermediate to the final azide product.

Materials:

-

Dodecaethylene Glycol Monotosylate (Tos-PEG12-alcohol)

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM)

-

Deionized water

-

Sodium sulfate (Na2SO4, anhydrous)

Procedure:

-

In a round-bottom flask, dissolve dodecaethylene glycol monotosylate (1 equivalent) in anhydrous DMF.

-

Add sodium azide (3-5 equivalents) to the solution.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.

-

Dissolve the residue in DCM and wash with deionized water several times to remove excess sodium azide and any remaining DMF.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum to obtain this compound.

Expected Yields and Purity

The following table summarizes the expected yields and purity for each step of the synthesis.

| Step | Product | Typical Yield | Purity |

| 1. Tosylation | Dodecaethylene Glycol Monotosylate | 80-95% | >98% (HPLC) |

| 2. Azidation | This compound | >90% | >95% (NMR) |

Characterization Data

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The successful formation of the azide will be indicated by the appearance of a triplet at approximately 3.3-3.4 ppm, corresponding to the methylene (B1212753) protons adjacent to the azide group (-CH₂-N₃). The characteristic signals of the tosyl group (aromatic protons at ~7.3-7.8 ppm and a methyl singlet at ~2.4 ppm) should be absent in the final product. The large signal from the PEG backbone protons will be observed around 3.6 ppm.

-

¹³C NMR: The carbon adjacent to the azide group will show a characteristic signal around 50-51 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product (calculated [M+Na]⁺ ≈ 594.3 g/mol ).

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to Azide-PEG12-alcohol: Properties, Applications, and Experimental Protocols for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azide-PEG12-alcohol, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and therapeutic development. This document details its physicochemical properties, its role in sophisticated applications such as Proteolysis Targeting Chimeras (PROTACs), and provides a representative experimental protocol for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Core Properties of this compound

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a terminal azide (B81097) group and a terminal hydroxyl group, separated by a 12-unit ethylene (B1197577) glycol chain. This structure imparts a unique combination of functionalities, making it an invaluable tool in the synthesis of complex biomolecules. The azide group serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The hydroxyl group offers a site for further chemical modification. The PEG chain itself enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Below is a summary of the key quantitative data for this compound:

| Property | Value |

| Molecular Weight | 571.67 g/mol [1][2] |

| Exact Mass | 571.3316 g/mol [2] |

| Chemical Formula | C₂₄H₄₉N₃O₁₂[3] |

| CAS Number | 73342-16-2[3] |

| Purity | Typically ≥95% or 98%[3] |

| Appearance | Liquid or colorless oil[2] |

| Solubility | Water, DMSO, DMF, DCM[3] |

| Storage Conditions | -20°C for long-term storage[3] |

Role in PROTAC-Mediated Protein Degradation

PROTACs are innovative heterobifunctional molecules designed to co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound is an ideal candidate for the linker component in PROTAC synthesis.[1][4][5] The PEG structure provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, a critical step for efficient ubiquitination and subsequent degradation of the POI.[4] Furthermore, the hydrophilicity of the PEG chain can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[4] The azide functionality allows for the convenient and efficient connection of the linker to either the POI-binding ligand or the E3-recruiting ligand, typically through a click chemistry reaction with a corresponding alkyne-modified component.

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation:

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a representative protocol for the conjugation of this compound to an alkyne-functionalized molecule, a common step in the synthesis of PROTACs or other bioconjugates. This protocol is based on established methods for CuAAC reactions.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., a protein ligand with a terminal alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Solvent for dissolving reagents (e.g., DMSO)

-

Purification system (e.g., HPLC or FPLC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the alkyne-functionalized molecule (e.g., 1 mM in degassed buffer).

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of THPTA (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized molecule with this compound. A typical molar excess for the PEG linker is 1.5 to 3 equivalents relative to the alkyne.

-

Add THPTA to the reaction mixture to a final concentration that is 5 times that of the copper sulfate (e.g., for a final CuSO₄ concentration of 1 mM, add THPTA to 5 mM). THPTA acts as a ligand to stabilize the Cu(I) catalyst.

-

Add CuSO₄ to the reaction mixture to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM. The ascorbate reduces Cu(II) to the active Cu(I) catalyst.

-

-

Reaction Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC) to determine completion.

-

-

Purification:

-

Once the reaction is complete, the desired conjugate can be purified from excess reagents and catalyst using a suitable chromatography method, such as reverse-phase HPLC for small molecules or size-exclusion chromatography for protein conjugates.

-

The following diagram illustrates a general workflow for this experimental procedure:

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its well-defined structure, coupled with the robust reactivity of the azide group via click chemistry, provides a reliable method for the synthesis of complex bioconjugates. The inclusion of a 12-unit PEG spacer offers significant advantages in terms of solubility and pharmacokinetics, making it a linker of choice in the development of advanced therapeutics such as PROTACs. The information and protocols provided in this guide are intended to facilitate the effective application of this compound in innovative research and development endeavors.

References

A Comprehensive Technical Guide to Azide-PEG12-alcohol for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Azide-PEG12-alcohol, a versatile heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This document outlines its core characteristics, experimental protocols for its characterization, and its primary application in click chemistry.

Core Physical and Chemical Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group and a hydroxyl group, separated by a 12-unit PEG spacer. This structure imparts desirable solubility in aqueous media while providing two distinct functionalities for conjugation. The azide group readily participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively), commonly known as "click chemistry," to form a stable triazole linkage. The hydroxyl group offers a site for further chemical modification or attachment to other molecules.

The physical properties of this compound are summarized in the table below, compiled from various suppliers. It is important to note that some properties, such as appearance, may vary slightly between batches and suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C24H49N3O12 | [1][2] |

| Molecular Weight | 571.67 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid or white solid | [][5][6] |

| Purity | ≥95% to >98% | [2][3][7] |

| Solubility | Soluble in water, DMSO, DCM, and DMF | [2][5] |

| Storage Conditions | Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C. Store in a dry, dark place. | [1] |

Experimental Protocols

Accurate characterization of this compound is essential for its successful application. The following sections detail generalized experimental protocols for determining its key properties.

Purity and Identity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to confirm the chemical structure and assess the purity of this compound.

Objective: To verify the chemical structure and determine the purity of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d (CDCl3) or DMSO-d6)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in the chosen deuterated solvent directly in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY and HSQC can be performed.

-

Data Analysis:

-

¹H NMR: Identify the characteristic peaks for the protons in the PEG backbone (typically a large multiplet around 3.6 ppm), the methylene (B1212753) protons adjacent to the azide group, and the methylene protons adjacent to the hydroxyl group. The integration of these peaks should be consistent with the molecular structure.

-

¹³C NMR: Identify the carbon signals corresponding to the PEG backbone and the terminal functional groups.

-

Purity Assessment: The absence of significant impurity peaks in the spectra indicates high purity. The purity can be quantified by comparing the integral of the product peaks to those of known impurities or a calibrated internal standard.

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile compounds like PEG derivatives.

Objective: To determine the purity of this compound by separating it from potential impurities.

Materials:

-

This compound sample

-

HPLC system equipped with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID), as PEG lacks a strong UV chromophore)

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile (B52724) and water)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Method Development: Develop a gradient elution method that effectively separates the main peak of this compound from any impurity peaks. The gradient will typically involve changing the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer over the course of the run.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Solubility Assessment

A qualitative or semi-quantitative assessment of solubility is crucial for downstream applications.

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, DMSO, DCM, DMF)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Qualitative Assessment:

-

Add a small, known amount of this compound to a fixed volume of the test solvent in a vial.

-

Vortex the mixture thoroughly for a set period.

-

Visually inspect the solution for any undissolved material. A clear solution indicates solubility at that concentration.

-

-

Semi-Quantitative Assessment (Nephelometry):

-

Prepare a stock solution of this compound in a highly soluble solvent like DMSO.

-

Serially dilute the stock solution into the aqueous buffer of interest in a microplate.

-

Measure the light scattering of the solutions using a nephelometer. An increase in light scattering indicates the formation of a precipitate and thus the limit of solubility.

-

Application Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used to conjugate the PEG linker to a molecule containing a terminal alkyne.

Below is a generalized workflow for a typical CuAAC reaction.

This guide provides a foundational understanding of the physical properties and common experimental procedures related to this compound. For specific applications, researchers should consult detailed protocols and safety data sheets provided by the manufacturer.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 73342-16-2 | BroadPharm [broadpharm.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Azide-PEG12-alcohol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azide-PEG12-alcohol (N3-(CH2CH2O)12-OH), a bifunctional polyethylene (B3416737) glycol (PEG) linker commonly employed in bioconjugation, drug delivery, and materials science. Understanding the solubility of this reagent is critical for its effective use in various experimental and manufacturing processes.

Core Concepts: Structure and Solubility

This compound is a hydrophilic molecule featuring a terminal azide (B81097) group and a hydroxyl group, separated by a flexible 12-unit ethylene (B1197577) glycol chain. This structure confers solubility in a range of solvents. The long PEG chain enhances aqueous solubility, a key feature for biological applications. The terminal functional groups, the azide and alcohol, also influence its interactions with different solvent types.

Qualitative Solubility Overview

This compound, along with similar PEG derivatives, exhibits broad solubility in aqueous solutions and a variety of common organic solvents. Generally, PEGs are highly soluble in water and polar organic solvents.[1]

General Solubility of PEG Compounds:

-

Highly Soluble: Water, aqueous buffers (e.g., PBS), chloroform, methylene (B1212753) chloride (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]

-

Less Soluble: Alcohols and toluene. Solubility in these solvents can often be improved by heating.[1]

-

Insoluble: Ether.[1]

Product data sheets for this compound and related compounds specifically list solubility in water, DMSO, DCM, and DMF.[] One supplier notes its solubility in "most of solvent," indicating broad compatibility.[3]

Quantitative Solubility Data

While qualitative descriptions are readily available, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various organic solvents is not extensively published in publicly available literature or technical data sheets. The solubility is often sufficient for most applications, and thus, precise measurements are not always reported. For research and development purposes, it is recommended to determine the solubility experimentally for the specific solvent and conditions being used.

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of reaching a saturation point and then quantifying the dissolved solute.

Objective: To determine the approximate solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Dichloromethane, Dimethylformamide, etc.)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Evaporation system (e.g., rotary evaporator or vacuum centrifuge)

-

High-performance liquid chromatography (HPLC) or a sensitive analytical balance for quantification.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of vials. The exact amount should be more than what is expected to dissolve.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Transfer the collected supernatant to a pre-weighed vial.

-

Evaporate the solvent completely using a rotary evaporator or vacuum centrifuge.

-

Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.

-

-

Chromatographic Method (HPLC):

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Dilute the collected supernatant to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration based on the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL or g/L) using the quantified mass or concentration of the dissolved solute and the volume of the solvent.

-

Application Workflow: Bioconjugation via Click Chemistry

This compound is frequently used as a linker in bioconjugation reactions, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." The following diagram illustrates a typical workflow for conjugating a protein to a small molecule drug using this compound.

This workflow demonstrates the utility of this compound as a bifunctional linker. The hydroxyl group can be used for initial attachment to a molecule of interest (in this case, a drug), while the azide group provides a reactive handle for the highly efficient and specific click reaction with an alkyne-modified protein. The PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate.

References

An In-depth Technical Guide to the Function of the Azide Group in Azide-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Azide-PEG12-alcohol, a heterobifunctional linker critical in modern bioconjugation, nanotechnology, and therapeutic development. The primary focus is on the function of the azide (B81097) moiety, which serves as a powerful and versatile chemical handle. We will explore its role in the context of the molecule's overall architecture, delve into the reaction mechanisms it enables, present relevant quantitative data, and provide detailed experimental protocols for its application.

Molecular Architecture of this compound

This compound is a precisely designed molecule composed of three distinct functional components:

-

The Azide Group (-N₃): This is the primary reactive group, serving as a bioorthogonal handle for "click chemistry" reactions.[1][2] Its high kinetic stability and lack of reactivity with most biological functional groups make it exceptionally selective.[3]

-

The PEG12 Linker: A hydrophilic spacer consisting of 12 polyethylene (B3416737) glycol units. This linker enhances the aqueous solubility of the molecule and any conjugate it forms.[1][4] Its flexibility also provides steric separation between conjugated partners, ensuring that their biological activity is maintained.

-

The Terminal Alcohol Group (-OH): A secondary functional group that allows for further derivatization or attachment to surfaces and other molecules, adding another layer of modularity to the linker.[1][2]

The Core Function: The Azide as a Click Chemistry Hub

The principal function of the azide group is to participate in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry."[5][6] These reactions are prized for their high yields, specificity, and compatibility with biological conditions. The azide can engage in two primary types of click reactions, each with distinct advantages.

The CuAAC reaction is the classic click reaction, involving the coupling of an azide with a terminal alkyne in the presence of a copper(I) catalyst.[7] This reaction proceeds rapidly and with high regioselectivity to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[8] While highly efficient for in vitro applications like material functionalization and the synthesis of bioconjugates, the requirement for a copper catalyst can be a limitation in living systems due to potential cytotoxicity.[3][9]

To overcome the toxicity concerns of CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[][11] This reaction is a cornerstone of bioorthogonal chemistry.[12] It involves the reaction of an azide with a strained cyclooctyne , such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2][12] The reaction is driven by the release of high ring strain in the cyclooctyne, which significantly lowers the activation energy and allows the cycloaddition to proceed rapidly without the need for any metal catalyst.[][13] This catalyst-free nature makes SPAAC ideal for applications in living cells and whole organisms.[6][]

Quantitative Data: Comparing CuAAC and SPAAC

The choice between CuAAC and SPAAC depends heavily on the experimental context, particularly whether the reaction is performed in vitro or in a complex biological environment. The table below summarizes key quantitative differences.

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |

| Reaction Type | Catalytic [3+2] Cycloaddition | Catalyst-Free [3+2] Cycloaddition | [7],[12] |

| Second-Order Rate Constant (k) | High (10 to 10⁴ M⁻¹s⁻¹) | Moderate (Varies by cyclooctyne, ~0.05 to 1 M⁻¹s⁻¹) | [14],[13] |

| Reaction Speed | Very Fast | ~100-fold slower than CuAAC | [15],[14] |

| Catalyst Required | Yes (Copper I) | No | [16],[] |

| Bioorthogonality | Limited by copper toxicity | Excellent, widely used in vivo | [11],[] |

| Primary Applications | In vitro bioconjugation, material science, synthesis of PROTACs and ADCs. | Live-cell imaging, in vivo labeling, proteomics, surface modification in biological media. | [17],[18],[19] |

Experimental Protocols

The following is a generalized protocol for the conjugation of this compound to a protein that has been functionalized with a DBCO group (a SPAAC reaction).

A. Materials:

-

DBCO-functionalized protein (e.g., antibody, enzyme) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

PBS buffer, pH 7.4.

-

Size-exclusion chromatography (SEC) columns or dialysis cassettes (e.g., 10 kDa MWCO) for purification.

B. Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Ensure the DBCO-protein concentration is known (typically 1-5 mg/mL).

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, add the DBCO-protein solution.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[12] Note: The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.[12]

-

Mix gently by pipetting or brief vortexing.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.[12][20] Reaction times may vary based on protein concentration and reactivity.

-

-

Purification:

-

Remove the unreacted this compound and other small molecules.

-

Option 1 (Size-Exclusion Chromatography): Equilibrate an SEC desalting column (e.g., G-25) with PBS buffer. Apply the reaction mixture to the column and collect the fractions containing the purified protein conjugate, monitoring by UV absorbance at 280 nm.

-

Option 2 (Dialysis): Transfer the reaction mixture to a dialysis cassette and dialyze against 1L of PBS buffer at 4°C. Change the buffer at least three times over 24-48 hours.

-

C. Characterization:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein should show an increase in molecular weight (a "smear" or shifted band) compared to the unconjugated protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): For a precise determination of the conjugation efficiency and the number of PEG chains attached per protein.

-

Functional Assay: Perform a relevant assay to confirm that the biological activity of the protein is retained after conjugation.

Conclusion

The azide group is the functional cornerstone of the this compound linker, providing a highly specific and versatile reactive handle for covalent modification of biomolecules and materials. Its ability to participate in both the rapid, copper-catalyzed CuAAC reaction and the bioorthogonal, catalyst-free SPAAC reaction makes it an indispensable tool.[17][21] This dual reactivity allows researchers and drug developers to construct precisely defined conjugates for a vast range of applications, from targeted drug delivery and PROTAC development to advanced cellular imaging and diagnostics, thereby accelerating innovation in biomedical science.[17][18]

References

- 1. medkoo.com [medkoo.com]

- 2. This compound, CAS 73342-16-2 | AxisPharm [axispharm.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. This compound, 73342-16-2 | BroadPharm [broadpharm.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. interchim.fr [interchim.fr]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Azido-PEG12-alcohol | Benchchem [benchchem.com]

- 19. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

An In-depth Technical Guide to the Role of the Terminal Hydroxyl Group in Azide-PEG12-alcohol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG12-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and materials science. Its structure is defined by two distinct terminal functional groups: an azide (B81097) (-N₃) group at one end and a primary hydroxyl (-OH) group at the other, separated by a hydrophilic 12-unit ethylene (B1197577) glycol spacer.

While the azide group is well-known for its role in "click chemistry," enabling highly efficient and specific ligation with alkyne-containing molecules, the terminal hydroxyl group serves a different but equally critical function.[1][2] This guide provides a detailed exploration of the role of the terminal hydroxyl group, focusing on its chemical properties, reactivity, and its pivotal function as a versatile precursor for a wide array of subsequent chemical modifications. Understanding the potential of this hydroxyl group is key to unlocking the full modularity of this compound in the design of complex constructs such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.[3][4][5]

Physicochemical Properties

The fundamental properties of this compound are summarized below. The PEG spacer imparts hydrophilicity, which generally increases the solubility of the resulting conjugates in aqueous media.[6][7]

| Property | Value | References |

| Chemical Formula | C₂₄H₄₉N₃O₁₂ | [1] |

| Molecular Weight | 571.66 g/mol | [8][] |

| CAS Number | 73342-16-2 | [1][8][] |

| Appearance | Colorless oil or White Solid | [8][] |

| Purity | Typically >95% | [1][][10] |

| Solubility | Water, DMSO, DCM, DMF, THF, Acetonitrile | [1][8][] |

The Core Function of the Terminal Hydroxyl Group: A Versatile Chemical Handle

The primary alcohol of the terminal hydroxyl group is relatively inert compared to other functional groups, exhibiting poor reactivity on its own.[] However, its true value lies in its capacity to be chemically converted into a variety of other, more reactive functionalities. This makes the hydroxyl group a strategic starting point for multi-step synthesis, allowing for the sequential and controlled introduction of different molecules.

The diagram below illustrates the principal derivatization pathways starting from the terminal hydroxyl group.

References

- 1. This compound, 73342-16-2 | BroadPharm [broadpharm.com]

- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. openpr.com [openpr.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound, CAS 73342-16-2 | AxisPharm [axispharm.com]

- 8. Azido-PEG12-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. precisepeg.com [precisepeg.com]

The Hydrophilic PEG12 Spacer in Azide-PEG12-Alcohol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of bioconjugation has revolutionized therapeutic and diagnostic strategies, enabling the precise engineering of complex biomolecular architectures. At the heart of this innovation lies the linker technology that bridges bioactive molecules. Among these, Azide-PEG12-alcohol has emerged as a critical tool, distinguished by its hydrophilic dodecaethylene glycol (PEG12) spacer. This in-depth technical guide explores the core attributes of the hydrophilic PEG spacer within the this compound molecule, its applications, and the experimental protocols for its use, providing a comprehensive resource for professionals in drug development and biomedical research.

Core Concepts: The Role of the Hydrophilic PEG Spacer

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units. When incorporated as a spacer in biomolecules, it imparts several beneficial properties, primarily stemming from its hydrophilicity and flexibility. The PEG12 spacer in this compound consists of twelve such units, offering a significant hydrophilic segment within the linker.

The primary functions and advantages of this hydrophilic spacer include:

-

Enhanced Solubility: The PEG chain's affinity for water molecules dramatically improves the aqueous solubility of hydrophobic molecules to which it is attached. This is particularly crucial for the formulation and administration of antibody-drug conjugates (ADCs) and other bioconjugates that often involve poorly soluble cytotoxic agents.[1]

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy to extend the in-vivo half-life of therapeutic molecules.[1] The hydrophilic PEG spacer creates a hydration shell around the molecule, increasing its hydrodynamic radius. This larger size reduces renal clearance, leading to prolonged circulation times.

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins or other biomolecules, thereby reducing their potential to elicit an immune response.[2]

-

Steric Hindrance Mitigation: The extended and flexible nature of the PEG12 spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance that could otherwise impair their biological activity.

-

Biocompatibility: PEG is widely regarded as a biocompatible and non-toxic polymer, making it suitable for in-vivo applications.

Physicochemical and Quantitative Data of this compound

The precise chemical and physical properties of this compound are fundamental to its application in bioconjugation. The following table summarizes key quantitative data for this linker.

| Property | Value | Reference |

| Chemical Formula | C24H49N3O12 | [3][4][5] |

| Molecular Weight | 571.67 g/mol | [3][4][6][7] |

| CAS Number | 1821464-55-4 | [3][4] |

| Appearance | Colorless to light yellow oil or solid | [8] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [5] |

| Purity | Typically ≥95% |

Impact of PEG Spacer Length on Bioconjugate Properties

The length of the PEG spacer is a critical parameter that can be modulated to fine-tune the properties of the final bioconjugate. While this compound offers a specific spacer length, understanding the comparative effects of different PEG chain lengths is essential for rational drug design.

| Property | Effect of Increasing PEG Spacer Length | Key Observations and Citations |

| Solubility | Generally increases | Longer PEG chains enhance the hydrophilicity of the conjugate. |

| In-vivo Half-life | Generally increases | Longer PEG chains lead to a larger hydrodynamic radius, reducing renal clearance.[9] |

| Binding Affinity | Can increase or decrease | An optimal spacer length is often required to balance flexibility and prevent steric hindrance with the target receptor. Studies on bombesin-based radiolabeled antagonists showed that intermediate PEG lengths (PEG4 and PEG6) resulted in better tumor-to-kidney ratios compared to shorter or longer spacers.[9] |

| Drug-to-Antibody Ratio (DAR) in ADCs | Can be optimized at intermediate lengths | In a study with trastuzumab conjugated to a maleimide-PEGx-MMAD, intermediate PEG spacer lengths (PEG6, PEG8, and PEG12) resulted in higher drug loadings compared to shorter (PEG4) and longer (PEG24) spacers.[1] |

| In-vitro Cytotoxicity of ADCs | Can be optimized at intermediate lengths | For some ADCs, conjugates with intermediate PEG6, PEG8, and PEG12 spacers were more efficacious than those with shorter (PEG4) or longer (PEG24) spacers.[1] |

Experimental Protocols

This compound is a versatile linker primarily utilized in "click chemistry" reactions, which are known for their high efficiency and biocompatibility. It can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the general procedure for conjugating an alkyne-modified biomolecule with this compound using a copper catalyst.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, peptide, or small molecule)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO or DMF for dissolving reagents

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

-

If using, prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified biomolecule solution.

-

Add the this compound stock solution to achieve a 10-50 fold molar excess over the biomolecule.

-

If using THPTA, add it to the reaction mixture to a final concentration of 1-5 mM.

-

Add the CuSO4 stock solution to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Purify the resulting bioconjugate from excess reagents and byproducts using an appropriate method such as SEC, dialysis, or tangential flow filtration.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines the copper-free conjugation of this compound to a biomolecule modified with a strained alkyne (e.g., DBCO or BCN).

Materials:

-

Strained alkyne-modified biomolecule (e.g., DBCO-protein)

-

This compound

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO or DMF for dissolving this compound

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Reagent Preparation:

-

Dissolve the strained alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the strained alkyne-modified biomolecule solution.

-

Add the this compound stock solution to achieve a 5-20 fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of proteins.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Reaction times may vary depending on the specific strained alkyne used.

-

-

Purification:

-

Purify the conjugate using a suitable method as described for the CuAAC protocol.

-

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating the complex processes involved in bioconjugation and the mechanism of action of the resulting molecules. Below are Graphviz (DOT language) scripts for generating key diagrams.

Experimental Workflow for ADC Synthesis

This workflow illustrates the synthesis of an antibody-drug conjugate using this compound and SPAAC.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis via SPAAC.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway of a Proteolysis Targeting Chimera (PROTAC) that utilizes a linker such as this compound to induce protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The hydrophilic PEG12 spacer in this compound is a key enabler of advanced bioconjugation strategies. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide a flexible, biocompatible linkage makes it an invaluable tool for the development of next-generation therapeutics and diagnostics. By understanding the fundamental properties of this linker and employing robust experimental protocols, researchers can effectively harness its potential to create novel bioconjugates with optimized performance. The continued exploration of PEGylated linkers with varying lengths and architectures will undoubtedly pave the way for further innovations in the field of drug delivery and biomedical engineering.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microdetection.cn [microdetection.cn]

- 8. Azido-PEG12-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Azide-PEG12-alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azide-PEG12-alcohol (N3-(PEG)12-OH). The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and optimal performance of this versatile PEG linker in various applications, including bioconjugation, drug delivery, and proteomics.

Core Concepts: Stability of this compound

This compound is a heterobifunctional linker comprising a 12-unit polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) (-N3) group at one terminus, and a hydroxyl (-OH) group at the other. The stability of this molecule is influenced by the inherent properties of both the PEG backbone and the reactive azide functional group.

The PEG Backbone: The polyethylene glycol chain is generally stable and imparts hydrophilicity to the molecule. However, it can be susceptible to oxidative degradation, particularly in the presence of transition metal ions and oxygen. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.

The Azide Functional Group: Organic azides are energetic functional groups and their stability is a critical consideration. The stability of the azide group in this compound is influenced by several factors:

-

Temperature: Elevated temperatures can lead to the thermal decomposition of the azide group, typically through the loss of nitrogen gas (N2) to form a reactive nitrene intermediate.

-

Light: Exposure to UV light can also induce the decomposition of azides.

-

pH: The azide group is generally stable in a pH range of 4-12. Strong acidic conditions should be avoided.

-

Reducing Agents: Azides can be reduced to amines in the presence of reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

For a preliminary assessment of the stability of organic azides, two general guidelines are often considered: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[1][2] this compound has a C/N ratio of 8 (24 carbons to 3 nitrogens), which is well above the cautionary threshold, suggesting good stability. Similarly, with 24 carbon atoms for one energetic azide group, it comfortably satisfies the "Rule of Six," which recommends at least six carbon atoms per energetic functional group to ensure adequate dilution of the energetic moiety.[1][2]

Recommended Storage and Handling

To maintain the integrity and functionality of this compound, proper storage and handling are crucial. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

-

Long-term Storage: For long-term storage, this compound should be kept at -20°C.[3][4][5]

-

Short-term Storage: For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.[3]

-

Protection from Light: The compound should be protected from light to prevent photodegradation.[3]

-

Inert Atmosphere: While not always explicitly stated for this specific molecule, storing under an inert atmosphere (e.g., argon or nitrogen) can help minimize oxidative degradation of the PEG chain.

-

Moisture: Store in a dry environment to prevent hydrolysis of any potential impurities and to maintain the integrity of the compound, which is often supplied as a solid or a viscous oil.

When handling this compound, standard laboratory safety practices for working with chemical reagents should be followed. Avoid contact with skin and eyes, and work in a well-ventilated area.

Quantitative Stability Data (Illustrative)

While specific experimental stability data for this compound is not extensively published, the following tables provide an illustrative summary of its expected stability under various conditions based on the known behavior of similar azide-PEG compounds. These tables are intended for guidance and should be supplemented with in-house stability studies for critical applications.

Table 1: Illustrative Thermal Stability of this compound

| Temperature | Time | Expected Purity | Primary Degradation Pathway |

| -20°C | 24 months | >95% | Minimal degradation |

| 4°C | 6 months | >90% | Slow oxidative degradation of PEG |

| 25°C (Room Temp) | 1 month | <85% | Oxidative degradation of PEG, potential slow azide decomposition |

| 50°C | 24 hours | <70% | Accelerated PEG degradation and thermal decomposition of azide |

Table 2: Illustrative pH Stability of this compound in Aqueous Solution at 25°C

| pH | Time (7 days) | Expected Purity | Primary Degradation Pathway |

| 2 | <80% | Acid-catalyzed hydrolysis of ether linkages (slow) | |

| 4 | >95% | Minimal degradation | |

| 7.4 (PBS) | >95% | Minimal degradation | |

| 10 | >90% | Base-catalyzed hydrolysis of ether linkages (slow) | |

| 12 | <85% | Accelerated base-catalyzed hydrolysis |

Table 3: Illustrative Photostability of this compound (Solid State)

| Light Condition | Exposure Time | Expected Purity | Primary Degradation Pathway |

| Dark (Control) | 24 hours | >98% | No significant degradation |

| Ambient Lab Light | 24 hours | >95% | Minimal degradation |

| Direct Sunlight | 8 hours | <90% | Photodegradation of the azide group |

| UV Lamp (365 nm) | 2 hours | <80% | Rapid photodegradation of the azide group |

Experimental Protocols for Stability Assessment

To perform a comprehensive stability assessment of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Protocol

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H2O2), 3% (v/v)

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, HPLC grade

-

HPLC system with UV detector

-

LC-MS system for peak identification

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with 3% H2O2. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, incubate a solution of the compound in PBS at 60°C for 24 hours.

-

Photodegradation: Expose a solid sample and a solution in PBS to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Control Samples: For each stress condition, prepare a control sample stored at -20°C in the dark. For the photodegradation study, a dark control (wrapped in aluminum foil) should be placed alongside the exposed sample.

-

Sample Analysis:

-

After the specified time, neutralize the acid and base hydrolysis samples.

-

Analyze all samples by a stability-indicating HPLC method.

-

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Instrumentation and Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm (for the PEG backbone) and 254 nm (if any chromophoric degradation products are formed).

-

Injection Volume: 10 µL

Analysis:

-

Compare the chromatograms of the stressed samples with the control sample.

-

Calculate the percentage of remaining this compound.

-

Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to help in their structural elucidation.

Signaling Pathways and Experimental Workflows

This compound is a key reagent in "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The CuAAC reaction is a highly reliable method for forming a stable triazole linkage between an azide and a terminal alkyne.

References

In-Depth Technical Guide to Azide-PEG12-alcohol for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azide-PEG12-alcohol, a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation. We will delve into its chemical properties, commercial availability, and detailed experimental protocols for its application in advanced molecular synthesis, including the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical linker featuring a terminal azide (B81097) group (-N₃) and a hydroxyl group (-OH) separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique properties that are highly advantageous for researchers in drug development and chemical biology. The azide group serves as a reactive handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal hydroxyl group allows for further chemical modification.

Commercial Availability and Specifications

A variety of commercial suppliers offer this compound, ensuring its accessibility for research and development purposes. While specifications may vary slightly between suppliers, the following table summarizes typical quantitative data for easy comparison.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Solubility | Storage Temperature (°C) |

| MedchemExpress | HY-140803 | >99% | 571.66 | 1821464-55-4 | Liquid | Not specified | -20 |

| BroadPharm | BP-22594 | >98% | 571.7 | 73342-16-2 | Not specified | Water, DMSO, DCM, DMF | -20 |

| Conju-Probe | CP-1191 | >95% | 571.66 | 73342-16-2 | Colorless oil | DCM, THF, ACN, DMF, DMSO | 0-10 |

| MedKoo Biosciences | 572464 | >98% | 571.67 | 1821464-55-4 | Liquid | DMSO | 0-4 (short term), -20 (long term) |

| BOC Sciences | BPG-2359 | >97% | 571.66 | 73342-16-2 | White Solid | Water, DMSO, DCM, DMF | -20 |

| Precise PEG | AG-1184 | >96% | 571.67 | 1821464-55-4 | Not specified | Not specified | Not specified |

| AxisPharm | Not specified | ≥95% | Not specified | 73342-16-2 | Not specified | Not specified | Not specified |

| Pegpharm | F0131 | 98% | 571.67 | 73342-16-2 | Not specified | Most solvents | -20 |

Core Applications and Experimental Protocols

The primary utility of this compound lies in its ability to participate in bioconjugation reactions, most notably click chemistry and the synthesis of PROTACs.

Click Chemistry: A Gateway to Bioconjugation

The azide moiety of this compound is a key component in two major types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide, which is particularly useful for applications in living systems where copper toxicity is a concern.[1]

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

-

Appropriate solvent (e.g., DMSO, water, or a mixture)

-

Reaction vessel

Procedure:

-

Dissolve the alkyne-functionalized molecule and a molar excess (typically 1.5-2 equivalents) of this compound in the chosen solvent in the reaction vessel.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

-

In another vial, prepare a stock solution of CuSO₄ in water. If using a ligand like TBTA, pre-mix the CuSO₄ and TBTA in the appropriate ratio.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ (or CuSO₄/ligand) solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography or preparative HPLC to isolate the desired conjugate.

PROTAC Synthesis: Engineering Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][] this compound is an ideal linker for PROTAC synthesis, providing the necessary spacing and flexibility between the target-binding and E3 ligase-binding moieties.

A common strategy for synthesizing a PROTAC using this compound involves a multi-step process, as exemplified by the conceptual synthesis of a PROTAC targeting Bromodomain and Extra-Terminal domain (BET) proteins. BET proteins, such as BRD4, are implicated in cancer pathogenesis, making them attractive therapeutic targets.[4] JQ1 is a well-characterized inhibitor of BET proteins and can be used as the target-binding ligand in a PROTAC.[4] The E3 ligase can be recruited using ligands for VHL or Cereblon.

The following diagram illustrates a logical workflow for the synthesis of a JQ1-based BET degrader using this compound as a key component of the linker.

Caption: A logical workflow for the synthesis of a JQ1-based PROTAC.

The synthesized PROTAC induces the degradation of BET proteins by hijacking the cell's ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

Caption: PROTAC-mediated degradation of BET proteins via the ubiquitin-proteasome system.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, commercial availability, and reactivity in click chemistry make it an invaluable component in the synthesis of complex biomolecules, including the next generation of targeted therapeutics like PROTACs. The protocols and pathways described in this guide provide a solid foundation for the successful application of this compound in advanced research endeavors.

References

Methodological & Application

Application Notes and Protocols for Azide-PEG12-alcohol in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Azide-PEG12-alcohol in click chemistry reactions. This versatile bifunctional linker, featuring a terminal azide (B81097) group and a hydroxyl group connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a chemical linker that participates in highly efficient and specific "click" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The PEG spacer enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible scaffold.[3] The terminal azide allows for conjugation to alkyne-containing molecules, while the hydroxyl group can be further functionalized. These characteristics make this compound a key reagent in the development of targeted therapeutics and advanced biomaterials.

Key Applications

-

PROTAC Synthesis: As a PEG-based linker, this compound connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.[3][4][5]

-

Biomolecule Labeling and Imaging: Fluorophores, biotin, or other reporter molecules can be conjugated to biomolecules for in vitro and in vivo tracking and visualization.

-

Drug Delivery: The linker can be used to attach therapeutic agents to targeting moieties such as antibodies, forming antibody-drug conjugates (ADCs).

-

Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

Click Chemistry Reactions

This compound can be utilized in the two primary forms of azide-alkyne click chemistry:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne. It is known for its high yields and rapid reaction rates.[6][7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward, making it ideal for applications in living systems where the cytotoxicity of copper is a concern.[8][9]

Experimental Protocols

The following are representative protocols for the use of this compound in CuAAC and SPAAC reactions. Optimization may be required for specific substrates and applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an alkyne-modified molecule, such as a peptide or a small molecule drug.

Materials:

-

This compound

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecule conjugations)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer

-

Organic Solvent (if needed): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Purification system (e.g., HPLC, SEC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.

-

Prepare fresh stock solutions of 50 mM CuSO₄ in water, 1 M sodium ascorbate in water, and 100 mM THPTA in water.

-

-

CuAAC Reaction:

-

In a microcentrifuge tube, add the alkyne-modified molecule to the reaction buffer to the desired final concentration (e.g., 1-5 mg/mL for a protein).

-

Add the this compound stock solution to the reaction mixture. A 2-5 fold molar excess of the azide linker is typically used.

-

If using, add THPTA to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 200 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified to isolate the conjugate.

-

For proteins and other macromolecules, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are effective methods to separate the PEGylated product from unreacted reagents.[10][][12]

-

For small molecules, purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the procedure for conjugating this compound to a molecule modified with a strained alkyne, such as DBCO or BCN.

Materials:

-

This compound

-

Strained alkyne (e.g., DBCO or BCN)-modified molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

-

Organic Solvent (if needed): Anhydrous Dimethyl sulfoxide (DMSO)

-

Purification system (e.g., HPLC, SEC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Dissolve the strained alkyne-modified molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL for a protein).

-

-

SPAAC Reaction:

-

Add the this compound stock solution to the solution of the strained alkyne-modified molecule. A molar excess of the azide linker (e.g., 2-10 fold) is typically used.

-

The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of biomolecules.

-

Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction can also be performed at 4°C for overnight incubation.[8] Reaction progress can be monitored by LC-MS or by observing the decrease in the absorbance of the strained alkyne.[13]

-

-

Purification:

Quantitative Data Summary

The efficiency of click chemistry reactions can be influenced by various factors including the nature of the reactants, solvent, temperature, and catalyst system. The following tables provide representative quantitative data for CuAAC and SPAAC reactions involving azide-PEG linkers.

Table 1: Representative Reaction Parameters for CuAAC with Azide-PEG Linkers

| Parameter | Value | Reference |

| Molar Excess of Azide-PEG | 2 - 5 equivalents | [6] |

| Reaction Time | 30 minutes - 4 hours | [6][7] |

| Temperature | Room Temperature - 37°C | [6] |

| Typical Yield | >90% | [7] |

| Catalyst Loading (Cu(I)) | 50 ppm - 0.5 mol% | [7] |

Table 2: Representative Reaction Parameters for SPAAC with Azide-PEG Linkers

| Parameter | Value | Reference |

| Molar Excess of Azide-PEG | 2 - 10 fold | [8] |

| Reaction Time | 2 - 24 hours | [8] |

| Temperature | 4°C - 37°C | [8] |

| Second-Order Rate Constant | 10⁻³ - 1 M⁻¹s⁻¹ | [14][15] |

| Typical Yield | High | [8] |

Visualizations

Experimental Workflows

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 73342-16-2 | BroadPharm [broadpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Azide-PEG12-alcohol in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" reaction is a highly efficient and specific method for the covalent conjugation of molecules, widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the rapid and regioselective formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] this compound is a heterobifunctional linker featuring a terminal azide group for CuAAC and a hydroxyl group for further functionalization or to improve solubility. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3] This reagent is particularly valuable in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs.[2][4]